molecular formula C19H38O3S B8701945 (Z)-Octadec-9-en-1-yl methanesulfonate

(Z)-Octadec-9-en-1-yl methanesulfonate

Cat. No.: B8701945
M. Wt: 346.6 g/mol
InChI Key: SFCVHVDJESFESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Octadec-9-en-1-yl methanesulfonate typically involves the reaction of oleyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

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Mechanism of Action

The mechanism of action of (Z)-Octadec-9-en-1-yl methanesulfonate primarily involves its interaction with lipid membranes. It integrates into lipid bilayers, altering their fluidity and permeability. This property makes it useful in the formulation of liposomes and other lipid-based delivery systems . The compound’s emollient properties are due to its ability to form a protective barrier on the skin, preventing moisture loss .

Properties

Molecular Formula

C19H38O3S

Molecular Weight

346.6 g/mol

IUPAC Name

octadec-9-enyl methanesulfonate

InChI

InChI=1S/C19H38O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h10-11H,3-9,12-19H2,1-2H3

InChI Key

SFCVHVDJESFESU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 250 ml. of dichloromethane, 25 g. 1-hydroxyoctadec-9-ene and 16.7 g. of triethylamine cooled in an ice-salt bath to -10° C. is added dropwise, over 15 minutes, 18.9 g. of methanesulfonyl chloride. The mixture is cooled at -10° C. to -15° C. for 30 minutes and then washed with 300 ml. each of cold water, 10% hydrochloric acid, sodium carbonate solution and with saturated sodium chloride solution. The organic layer is dried with magnesium sulfate and concentrated in vacuo to give a pale yellow oil.
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